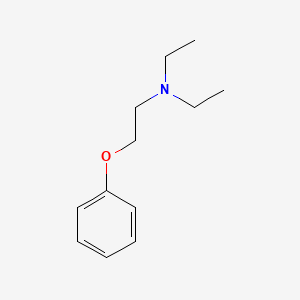

![molecular formula C16H20N4O2 B5555215 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, closely related to the compound of interest, involves various strategies focusing on the construction of the oxadiazole ring. These methods include the cyclization of hydrazides with carboxylic acids or their derivatives, and reactions involving amidoximes and acylating agents. Such synthetic routes have been extensively reviewed, highlighting their importance in developing compounds with enhanced pharmacological profiles (Asif, 2014); (Verma et al., 2019).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, including those similar to the compound , is characterized by the presence of a five-membered aromatic ring containing nitrogen and oxygen atoms. This structure is crucial for their interaction with various biological targets, facilitating binding through numerous weak interactions. Their unique structural features enable effective engagement with enzymes and receptors, contributing to a broad spectrum of biological activities (Rana et al., 2020).

Chemical Reactions and Properties

1,3,4-Oxadiazole and 1,2,4-oxadiazole derivatives undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the substituents present on the ring. These reactions are pivotal for the modification and optimization of their pharmacological properties. The oxadiazole ring can also participate in ring-opening reactions, leading to new derivatives with potentially distinct biological activities (Kumar et al., 2023).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of substituents attached to the oxadiazole ring. These properties are critical for their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles, which ultimately affect their therapeutic efficacy and safety.

Chemical Properties Analysis

Oxadiazole derivatives exhibit a wide range of chemical properties, including their ability to form hydrogen bonds and engage in π-π stacking interactions. These interactions are significant for their binding affinity to biological targets. Additionally, their chemical reactivity can be tailored through structural modifications, enhancing their biological activity and selectivity for specific targets (Wang et al., 2022).

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

One study explores the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting its elimination through feces and urine, and identifying principal circulating components and metabolites. This research provides insights into the drug's pharmacokinetics, crucial for developing treatments for insomnia (Renzulli et al., 2011).

Radiotracer Applications

Another study evaluates 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor 1, for its safety, dosimetry, and characteristics in humans. This receptor is of interest due to its role in multiple sclerosis and other conditions, with the study supporting the safety of 11C-CS1P1 for evaluating inflammation in human clinical populations (Brier et al., 2022).

Metabolic Profiling

The metabolic profiling of L-735,524, a potent HIV-1 protease inhibitor, in human urine, identifies major metabolic pathways and metabolites, providing a foundation for understanding the drug's metabolic fate and potential implications for treatment efficacy and safety (Balani et al., 1995).

Repellent Efficacy

Research on the repellent efficacy of deet and a piperidine repellent against Aedes communis and Simulium venustum offers valuable information on potential applications in preventing insect-borne diseases. The study finds significant repellency, especially for the piperidine compound, underscoring its utility in public health interventions (Debboun et al., 2000).

Therapeutic Potential

Finally, the metabolism and disposition of a novel B-cell lymphoma-2 inhibitor, Venetoclax, in humans, shed light on its absorption, metabolism, and excretion. Understanding these properties is crucial for optimizing the therapeutic use of Venetoclax in treating hematologic malignancies (Liu et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Propiedades

IUPAC Name |

1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-11-2-4-13(5-3-11)16-18-14(22-19-16)10-20-8-6-12(7-9-20)15(17)21/h2-5,12H,6-10H2,1H3,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDNBTUQGPFZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-p-Tolyl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine-4-carboxylic acid amide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5555133.png)

![2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5555135.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)

![N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)

![(1S*,5R*)-6-benzyl-3-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555151.png)

![2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5555159.png)

![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)

![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)